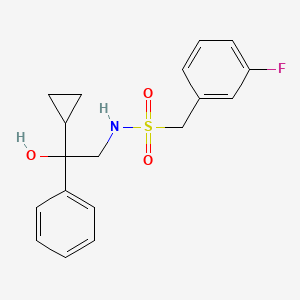
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide, also known as CFTRinh-172, is a small molecule compound that has been extensively studied for its potential therapeutic uses in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, causing thick and sticky mucus to build up in the lungs and other organs. CFTRinh-172 is a promising drug candidate that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Scientific Research Applications
Synthetic Chemistry Applications
One of the fundamental applications of compounds similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide is in the field of synthetic chemistry, where they are used as intermediates in the synthesis of complex organic molecules. For example, studies have shown that methanesulfonamide derivatives can be employed in the one-step synthesis of 2-substituted 1-methylsulfonylindoles, highlighting their role in the construction of heteroaromatic ring systems, which are crucial in pharmaceutical chemistry (Sakamoto et al., 1988).
Materials Science and Polymer Chemistry
In the realm of materials science, the study of fluorinated and sulfonated compounds, closely related to the structure of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide, has led to advancements in the development of high-performance materials. For instance, fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures have been synthesized for use in highly conducting and stable proton exchange membranes, showcasing the compound's potential in fuel cell technology (Kim et al., 2020).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-17-8-4-5-14(11-17)12-24(22,23)20-13-18(21,16-9-10-16)15-6-2-1-3-7-15/h1-8,11,16,20-21H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXUBVJHJRQTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)CC2=CC(=CC=C2)F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2462165.png)


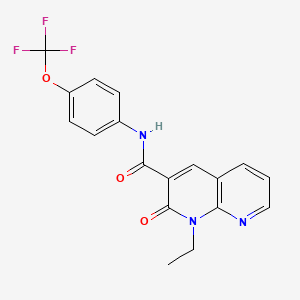
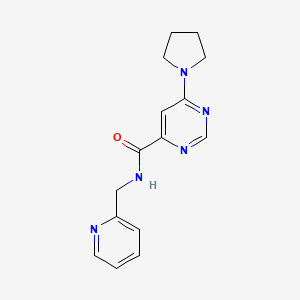
![2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2462175.png)
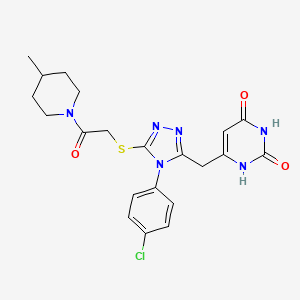

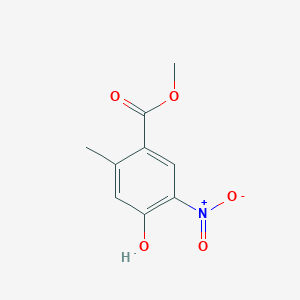
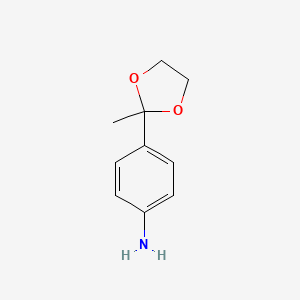

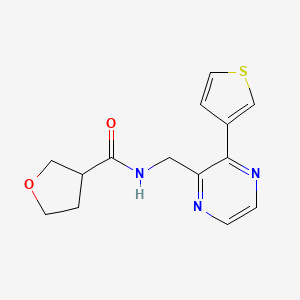
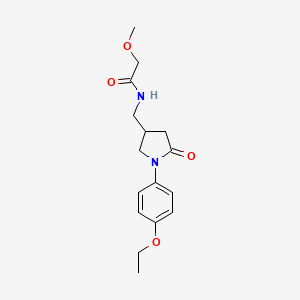
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2462188.png)